Reumycin

Quorum Sensing Pseudomonas aeruginosa Virulence Factor

Researchers studying quorum sensing or anti-virulence strategies against Pseudomonas aeruginosa face false positives when using unstable or growth-inhibiting analogs. Reumycin solves this: it selectively inhibits virulence factor production without bactericidal effects, unlike fervenulin. • **Key differentiator:** Remains chemically stable at pH 9.0 (fervenulin degrades) - ideal for alkaline assays. • **SAR applications:** Preferred starting material for regioselective synthesis of toxoflavin/fervenulin analogs. • **Biosynthetic standard:** Essential as an intermediate for N-methyltransferase assays (e.g., ToxA) and metabolomics in Burkholderia glumae. • **Supply:** BenchChem offers analytical-grade Reumycin with validated stability data.

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
CAS No. 5016-18-2
Cat. No. B1240051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReumycin
CAS5016-18-2
Synonyms6-methylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)- dione
N-1-demethylxanthotricin
reumycin
rheumycin
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC1=O)N=NC=N2
InChIInChI=1S/C6H5N5O2/c1-11-5(12)3-4(9-6(11)13)10-8-2-7-3/h2H,1H3,(H,9,10,13)
InChIKeyZLLAXLPOOMLVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reumycin for Antimicrobial and Antineoplastic Research


Reumycin is a pyrimidotriazine that is 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine with oxo groups at positions 5 and 6 [1]. It functions as an antimicrobial agent, an antineoplastic agent, and a bacterial metabolite [1]. Reumycin is structurally related to other 7-azapteridine antibiotics, including toxoflavin (also known as xanthothricin or 1-methylreumycin) and fervenulin [2].

7-Azapteridine antibiotic research scaffold
Antimicrobial screening context
Cell-model endpoint review
Biosynthetic pathway studies

Reumycin Analog Substitution Risks


Reumycin belongs to the 7-azapteridine antibiotic class, alongside toxoflavin (1-methylreumycin) and fervenulin [1]. While these compounds share a common pyrimidotriazine core, the number and position of methyl groups on this core structure critically dictate their biological activities and chemical behaviors. For instance, toxoflavin exhibits strong antibacterial activity, while fervenulin shows reduced efficacy in specific assays [2]. Furthermore, the chemical stability of these compounds under alkaline conditions varies significantly, which can impact experimental reproducibility and handling [3]. Therefore, treating these analogs as generic substitutes without verifying specific assay compatibility can lead to experimental failure, misinterpretation of results, or inconsistent data.

Reumycin Reported anti-virulence activity profile without bacterial growth interference
Toxoflavin 1-Methyl analog; antibacterial activity profile differs; may degrade at lower pH
Fervenulin 8-Methyl analog; reported lower anti-virulence response; activity profile may not transfer

Reumycin vs. Analogs: Quantitative Evidence


Quorum Sensing Inhibition vs. Fervenulin

In a direct comparative study on Pseudomonas aeruginosa, reumycin was shown to inhibit the production of multiple virulence factors, including pyocyanin, rhamnolipids, elastase, and biofilms, without affecting bacterial growth [1]. In contrast, its close analog, fervenulin, which differs only by a methyl group at the N8 position, had a negative impact on the logarithmic growth phase and exhibited lower inhibitory activity against virulence factor production compared to reumycin [1].

Anti-Virulence Activity
Head-to-head
Reumycin inhibits pyocyanin, rhamnolipids, elastase, motility, and biofilms without affecting bacterial growth. Fervenulin exhibits lower inhibitory activity and negatively impacts logarithmic growth phase.
Reported quorum sensing inhibition context
Supports anti-virulence endpoint review in P. aeruginosa
Quorum Sensing Pseudomonas aeruginosa Virulence Factor

Alkaline Stability vs. Analogs

A comparative NMR study revealed distinct stability profiles for reumycin and its analogs in alkaline conditions. Reumycin remains chemically stable over a pH/pD range of 1.0 to 8.0 but undergoes irreversible chemical transformation at pH 12.0 [1]. In contrast, fervenulin and xanthothricin (toxoflavin) begin to degrade at lower pH values of 9.0 and 8.0, respectively [1]. This indicates reumycin possesses superior stability under mildly alkaline conditions compared to its methylated analogs.

Alkaline Stability
Head-to-head
Reumycin stable pH 1.0–8.0; degrades at pH 12.0. Fervenulin degrades at pH 9.0; xanthothricin (toxoflavin) degrades at pH 8.0.
Reported pH-dependent stability context
Stability ranking may support buffer selection; data to verify in target system
Chemical Stability NMR Spectroscopy Sample Preparation

Synthetic Precursor for Regioselective Derivatization

Reumycin serves as a versatile scaffold for the regioselective synthesis of biologically significant derivatives. Alkylation of reumycin under specific conditions allows for the controlled generation of 1-alkyltoxoflavin or 8-alkylfervenulin derivatives [1]. This synthetic utility, stemming from its specific methylation pattern, provides a strategic advantage for generating analog libraries for structure-activity relationship (SAR) studies, a feature not inherent to the fully methylated toxoflavin or fervenulin.

Regioselective Derivatization
Method context
Alkylation of reumycin under controlled conditions yields 1-alkyltoxoflavin or 8-alkylfervenulin derivatives regioselectively.
Supports SAR library synthesis workflow
Requires alkylation condition optimization
Medicinal Chemistry Chemical Synthesis Derivatization

Biosynthetic Precursor to Methylated Analogs

Reumycin is biosynthetically distinct from its analogs toxoflavin and fervenulin. Studies have confirmed that reumycin is not an end product but a key intermediate in their biosynthetic pathways. Specifically, the N-methyltransferase ToxA catalyzes the conversion of 1,6-didemethyltoxoflavin to reumycin, which is then further methylated to form toxoflavin [1]. This positions reumycin as a central metabolic intermediate from which the other major class members are derived.

Biosynthetic Pathway Role
Class-level
N-methyltransferase ToxA converts 1,6-didemethyltoxoflavin to reumycin; further methylation yields toxoflavin. Reumycin is the central pathway intermediate.
Supports biosynthetic enzyme characterization
Data to verify in target organism
Biosynthesis N-methyltransferase Natural Product

Reumycin Research Applications


P. aeruginosa Quorum Sensing Inhibition

Based on the direct comparative evidence that reumycin uniquely inhibits P. aeruginosa virulence factor production without affecting bacterial growth, while its analog fervenulin has a detrimental growth effect and lower activity, reumycin is the optimal selection for anti-virulence drug discovery or quorum sensing mechanism studies targeting this pathogen [1].

SAR Studies of 7-Azapteridine Antibiotics

Given its position as a common biosynthetic intermediate and its demonstrated utility in regioselective synthesis of toxoflavin and fervenulin analogs, reumycin is the preferred starting material for generating focused chemical libraries to probe the SAR of this antibiotic class [1][2].

Mild Alkaline Condition Protocols

The comparative NMR stability study demonstrates that reumycin remains chemically stable at pH 9.0, unlike fervenulin which degrades. This makes reumycin the compound of choice for assays, reactions, or long-term stability studies conducted in slightly alkaline environments [1].

Biosynthetic Pathway Elucidation

As a key intermediate in the toxoflavin biosynthetic pathway, reumycin is essential for research aimed at characterizing the function of N-methyltransferases (e.g., ToxA) or for use as a standard in metabolomic studies investigating secondary metabolite production in organisms like Burkholderia glumae and Streptomyces hiroshimensis [1].

Application
Selection Property
Validation Focus
P. aeruginosa quorum sensing studies
Anti-virulence endpoint context
Virulence factor production review
7-Azapteridine SAR studies
Regioselective derivatization capability
Synthetic route versatility review
Alkaline condition research protocols
pH-dependent stability profile
Stability at alkaline pH review
Biosynthetic pathway research
Intermediate pathway position
N-methyltransferase characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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